Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate is a fluorinated quinoline derivative. This compound is known for its unique structural features, which make it a valuable asset in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate typically involves the reaction of 6-fluoroquinoline with 4-aminobenzoic acid ethyl ester. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield quinoline derivatives with reduced functional groups .
Scientific Research Applications
Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate include:
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Quinolines: A family of compounds with diverse biological activities, including antimalarial and anticancer properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorinated quinoline core enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15FN2O2 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
IDNRGDVXNJFUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Origin of Product |
United States |
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